Product packaging for BMS-538305 HCl(Cat. No.:CAS No. 841302-51-0)

BMS-538305 HCl

Cat. No.: B606237
CAS No.: 841302-51-0
M. Wt: 326.865
InChI Key: LQQSFVABLOCZDJ-VKDPJJMISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Significance of Dipeptidyl Peptidase IV (DPP-IV) in Physiological Systems

Dipeptidyl peptidase-4 (DPP-IV), also known as CD26, is a multifaceted enzyme with significant roles in various physiological processes. nih.govdiabetesjournals.org It is a type II transmembrane glycoprotein (B1211001) found on the surface of many cell types and also exists in a soluble, active form in blood plasma and other bodily fluids. diabetesjournals.orgwikipedia.org

The primary function of DPP-IV is as a serine exopeptidase. wikipedia.org It specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue in the second position. diabetesjournals.orgwikipedia.org This action is crucial because many proteases cannot cleave peptide bonds involving proline, making DPP-IV a key regulator of various bioactive peptides. wikipedia.org

DPP-IV's substrates include a wide array of molecules such as growth factors, chemokines, and neuropeptides. wikipedia.org Its enzymatic activity typically leads to the inactivation of these substrates. wikipedia.org One of its most well-studied roles is in glucose metabolism, where it is responsible for the degradation of incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). wikipedia.orgproteopedia.org These incretins are vital for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release, thereby playing a major role in maintaining glucose homeostasis. proteopedia.orgfrontiersin.org

Beyond its enzymatic functions, DPP-IV is involved in immune regulation, signal transduction, and apoptosis. wikipedia.org It can act as a co-stimulatory molecule on T-cells, influencing their activation and proliferation. diabetesjournals.org DPP-IV also binds with high affinity to adenosine (B11128) deaminase (ADA), although the full significance of this interaction is still under investigation. wikipedia.orgproteopedia.org The diverse functions of DPP-IV underscore its importance in health and its association with various disease states, including diabetes, immune disorders, and cancer. nih.govsydney.edu.au

Rationale for Dipeptidyl Peptidase IV (DPP-IV) as a Pharmacological Target in Preclinical Studies

The critical role of Dipeptidyl Peptidase IV (DPP-IV) in regulating the incretin (B1656795) hormones GLP-1 and GIP makes it a compelling pharmacological target, particularly for type 2 diabetes. proteopedia.orgfrontiersin.org The incretin hormones are released by the gut in response to food intake and enhance glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon secretion from α-cells. frontiersin.org DPP-IV rapidly inactivates these hormones, thereby limiting their beneficial effects on glucose control. diabetesjournals.orgproteopedia.org

The central rationale for targeting DPP-IV is that its inhibition prevents the degradation of GLP-1 and GIP. proteopedia.org This leads to elevated levels of the active forms of these incretins, which in turn enhances and prolongs their glucoregulatory actions. diabetesjournals.org Preclinical studies in animal models have provided strong proof-of-concept for this approach. diabetesjournals.orgfrontiersin.org In rodents, both genetic inactivation and chemical inhibition of DPP-IV have been shown to:

Improve glucose tolerance. diabetesjournals.org

Increase levels of active GLP-1 and GIP. diabetesjournals.org

Stimulate insulin secretion and inhibit glucagon release. frontiersin.org

Preserve pancreatic β-cell mass. diabetesjournals.org

Provide resistance to diet-induced obesity and hyperglycemia. diabetesjournals.org

These findings from preclinical research have established DPP-IV inhibition as a viable therapeutic strategy. patsnap.com By targeting the inactivation of incretins, DPP-IV inhibitors offer a mechanism to improve glycemic control in a glucose-dependent manner. frontiersin.org Furthermore, the ubiquitous expression and multiple functions of DPP-IV in areas like immune response and cell proliferation have made it a subject of investigation for other potential therapeutic applications, although its role in these areas is more complex. nih.govresearchgate.net

Context of Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Discovery within Pharmaceutical Research (e.g., Bristol-Myers Squibb's Contributions)

The recognition of DPP-IV's role in glucose homeostasis in the 1990s triggered extensive research and development efforts across the pharmaceutical industry, making it one of the most pursued therapeutic targets for type 2 diabetes over the last two decades. benthamdirect.com This intensive focus led to the discovery and development of a new class of oral hypoglycemic agents known as DPP-IV inhibitors or "gliptins." nih.gov

Bristol-Myers Squibb has been a significant contributor to this field. Their research programs have focused on identifying potent, selective, and long-acting DPP-IV inhibitors. A notable outcome of these efforts is the discovery of Saxagliptin (B632) (BMS-477118). acs.orgacs.orgnih.gov The development of Saxagliptin emerged from structure-activity relationship (SAR) studies on a series of cyanopyrrolidine inhibitors. benthamdirect.comnih.gov Researchers at Bristol-Myers Squibb explored various chemical modifications to optimize the potency and pharmacokinetic profile of their lead compounds, leading to the identification of Saxagliptin as a clinical candidate. acs.orgnih.gov

The company's preclinical research demonstrated that their inhibitors could effectively block DPP-IV activity, leading to increased levels of active GLP-1 and improved glucose tolerance in animal models. acs.orgnih.gov For instance, the discovery of Saxagliptin involved identifying a hydroxyadamantyl compound that showed high efficacy and a long duration of action in preclinical models. acs.orgnih.gov The broader research landscape for DPP-IV inhibitors has been highly competitive, with numerous pharmaceutical companies developing their own distinct chemical series, such as xanthine-based inhibitors and other peptide-like and non-peptidomimetic compounds. benthamdirect.comresearchgate.net Bristol-Myers Squibb's work, particularly on cyanopyrrolidine and adamantylglycine-derived inhibitors, represents a key contribution to the successful clinical translation of DPP-IV inhibition as a therapeutic strategy. acs.orgresearchgate.net

BMS-538305 HCl Details:

BMS-538305 is identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). medkoo.comhodoodo.comtargetmol.com Preclinical data indicates that it forms a reversible covalent complex with the enzyme. medchemexpress.com X-ray crystal structure analysis has revealed that its mechanism of action involves a covalent bond between the nitrile carbon of the inhibitor and the serine residue S630 of the enzyme. medchemexpress.com

Interactive Data Table: Chemical Information for this compound

PropertyValue
IUPAC Name 2-Azabicyclo[3.1.0]hexane, 2-[(2S)-amino(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, monohydrochloride, (1S,5R)-
CAS Number 841302-51-0 (HCl Salt) medkoo.com
Synonyms BMS-538305, BMS 538305, BMS538305, BMS-538305 hydrochloride medkoo.com
Molecular Formula C17H27ClN2O2
Appearance Solid powder medkoo.com
Purity >98% medkoo.com

Properties

CAS No.

841302-51-0

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.865

IUPAC Name

2-Azabicyclo[3.1.0]hexane, 2-[(2S)-amino(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, monohydrochloride, (1S,5R)-

InChI

InChI=1S/C17H26N2O2.ClH/c18-14(15(20)19-2-1-12-4-13(12)19)16-5-10-3-11(6-16)8-17(21,7-10)9-16;/h10-14,21H,1-9,18H2;1H/t10?,11?,12-,13+,14-,16?,17?;/m1./s1

InChI Key

LQQSFVABLOCZDJ-VKDPJJMISA-N

SMILES

O=C([C@H](C12CC(CC(C2)C3)CC3(O)C1)N)N4[C@]5(C[C@]5(CC4)[H])[H].[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-538305;  BMS 538305;  BMS538305;  BMS-538305 HCl;  BMS-538305 hydrochloride; 

Origin of Product

United States

Molecular and Biochemical Characterization of Bms 538305 Hcl

Mechanism of Dipeptidyl Peptidase IV (DPP-IV) Inhibition by BMS-538305 HCl

The inhibitory action of this compound on DPP-IV is characterized by a specific and potent interaction within the enzyme's active site.

Nature of Enzyme-Inhibitor Interaction: Formation of a Reversible Covalent Complex

This compound acts as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV) by forming a reversible covalent complex with the enzyme. medchemexpress.com X-ray crystal structure analysis has revealed that the mechanism of action involves a covalent attachment between the nitrile carbon of the inhibitor and the enzyme. medchemexpress.com Unlike its analog saxagliptin (B632), which also forms a covalent bond, the interaction of BMS-538305 is distinct due to the absence of a nitrile group. nih.govscribd.com The binding is characterized as reversible, and studies have shown that it does not rely on the nucleophilicity of the serine residue in the active site. nih.gov

Identification of Critical Catalytic Residues Involved in this compound Binding (e.g., Serine 630)

The active site of DPP-IV contains a catalytic triad (B1167595) of Ser630, Asp708, and His740. oatext.com While the covalent interaction of some inhibitors, like saxagliptin, is critically dependent on the nucleophilic character of Ser630, the binding of BMS-538305 appears to be unperturbed by the mutation of this residue to alanine (B10760859) (S630A). nih.gov This suggests that the mechanism of inhibition by BMS-538305 does not necessitate the nucleophilicity of serine. nih.gov However, the binding of BMS-538305 does induce conformational changes that affect the active site. nih.gov

Nuclear Magnetic Resonance (NMR) studies have provided further insight into the interaction. The addition of BMS-538305 to various forms of the DPP-IV enzyme resulted in the appearance of new resonances, indicating that the inhibitor binds similarly to both the wild-type and mutant proteins. nih.gov Specifically, the absence of a particular resonance peak in the H740Q mutant allowed for its assignment to the H740 imidazole (B134444) proton, highlighting the proximity of the inhibitor to this residue upon binding. nih.gov

Structural Basis of Inhibition: Insights from X-ray Crystallographic Analysis of this compound-DPP-IV Complexes

X-ray crystallography of DPP-IV in complex with inhibitors has been instrumental in elucidating the structural basis of inhibition. nih.gov For cyanopyrrolidine-based inhibitors, a covalent imidate adduct with the active-site serine (S630) is formed. nih.gov Although a specific X-ray co-crystal structure of BMS-538305 with DPP-IV is not detailed in the provided search results, the analysis of the closely related inhibitor saxagliptin reveals extensive hydrophobic, van der Waals, and hydrogen-bonding interactions with residues lining the S1–S2 pocket of the active site. nih.gov Given that BMS-538305 is a potent inhibitor derived from the same structural class, it is expected to occupy the same pocket and engage in similar non-covalent interactions, even though its covalent binding mechanism differs. scribd.comscribd.com

Quantitative Assessment of Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity.

In Vitro Potency and Selectivity Profiling

This compound is described as a potent and selective inhibitor of DPP-IV. hodoodo.comhodoodo.commedkoo.comtargetmol.com In vitro studies have determined its inhibitor constant (Ki) to be 10 nM. scribd.comscribd.com The compound was developed from a series of non-nitrile inhibitors, where even minor structural modifications led to a significant decrease in activity, indicating a narrow structure-activity relationship (SAR). scribd.com

Enzyme Kinetics of this compound on Dipeptidyl Peptidase IV (DPP-IV) Activity

The binding affinity of BMS-538305 to wild-type DPP-IV (DPP-IVWT) and its mutants has been characterized using techniques such as Isothermal Titration Calorimetry (ITC). These studies have provided thermodynamic data on the enzyme-inhibitor interaction.

Table 1: Binding Parameters of BMS-538305 for DPP-IV Variants nih.gov

DPP-IV VariantBinding Affinity (Kd)Observed Enthalpy (ΔH)
DPP-IVWTSimilar to DPP-IVS630ASimilar to DPP-IVS630A
DPP-IVS630ASimilar to DPP-IVWTSimilar to DPP-IVWT
DPP-IVH740QSimilar affinity as DPP-IVWT-

Data derived from comparative analysis with saxagliptin binding.

The binding of BMS-538305 to both DPP-IVWT and DPP-IVS630A showed similar affinities and observed enthalpies, confirming that the S630A mutation did not perturb the binding of this inhibitor. nih.gov Furthermore, BMS-538305 bound to the DPP-IVH740Q mutant with an affinity similar to that of the wild-type enzyme. nih.gov This is in stark contrast to saxagliptin, whose binding was significantly reduced by this mutation, underscoring the different binding mechanisms of the two inhibitors. nih.gov

Comparative Molecular Analysis with Related Dipeptidyl Peptidase IV (DPP-IV) Inhibitors (e.g., Saxagliptin)

This compound is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose homeostasis. medkoo.com Structurally, it is a close analog of the well-characterized DPP-IV inhibitor, Saxagliptin. The primary structural distinction between the two is the absence of a nitrile group in BMS-538305. nih.gov This seemingly minor chemical modification leads to fundamental differences in their interaction with the DPP-IV enzyme, providing a valuable framework for understanding the nuances of mechanism-based enzyme inhibition.

Distinctions in Inhibitory Mechanisms and Binding Modes

The inhibitory mechanisms and binding modes of BMS-538305 and Saxagliptin, while sharing some common features, are fundamentally distinguished by the capacity for covalent bond formation. Both inhibitors are known to occupy the S1 and S2 pockets within the active site of the DPP-IV enzyme. nih.govfrontiersin.org However, the presence of a cyanopyrrolidine moiety in Saxagliptin facilitates a unique inhibitory action. frontiersin.org

Saxagliptin functions as a reversible, covalent inhibitor. vetmeduni.ac.atacs.org Its mechanism involves a histidine-assisted (His740) nucleophilic attack from the active site serine (Ser630) hydroxyl group onto the carbon of Saxagliptin's nitrile group. nih.govdrugbank.com This interaction results in the formation of a stable, yet reversible, covalent imidate adduct, which effectively blocks the enzyme's catalytic activity. nih.govnih.gov This covalent interaction accounts for the high potency and prolonged inhibition observed with Saxagliptin. vetmeduni.ac.atmdpi.com

In stark contrast, BMS-538305 acts as a non-covalent inhibitor. Lacking the critical nitrile group, it is incapable of forming a covalent bond with the catalytic Ser630. nih.govmedchemexpress.cn Its inhibitory activity relies solely on strong and extensive non-covalent interactions, including hydrogen bonding and hydrophobic interactions within the S1 and S2 pockets of the active site. nih.gov

The critical role of the catalytic serine in the binding of these inhibitors is highlighted by studies using mutated DPP-IV enzymes. As shown in the table below, mutating the active site serine to alanine (S630A) almost completely abolishes Saxagliptin binding. Conversely, the binding affinity of BMS-538305 is only minimally affected, confirming that its mechanism does not depend on covalent interaction with this residue. nih.gov Similarly, mutation of the catalytic histidine (H740Q) dramatically reduces Saxagliptin's affinity, while BMS-538305 binding is also affected, underscoring the importance of this residue for both covalent and non-covalent interactions. nih.govnih.gov

CompoundDPP-IV EnzymeBinding Affinity (Kd)Binding Mechanism Highlight
SaxagliptinWild-Type~1000-fold higher affinity than H740Q mutant nih.govReversible covalent bond formation with Ser630, assisted by His740. nih.govnih.gov
SaxagliptinS630A MutantNo detectable binding nih.govnih.govBinding is obliterated, proving dependence on covalent interaction with Ser630. nih.gov
SaxagliptinH740Q Mutant~1000-fold reduction in affinity vs. Wild-Type nih.govAffinity is drastically reduced, confirming the role of His740 in assisting covalent bond formation. nih.gov
BMS-538305Wild-Type14 ± 3 nM nih.govRelies on non-covalent interactions within the active site. nih.gov
BMS-538305S630A Mutant31 ± 11 nM nih.govBinding affinity is minimally affected, showing independence from covalent interaction with Ser630. nih.gov
BMS-538305H740Q MutantSimilar affinity to Wild-Type nih.govBinding properties remain largely unchanged, unlike with Saxagliptin. nih.gov

Differential Effects on Dipeptidyl Peptidase IV (DPP-IV) Enzyme Conformation and Catalytic Site Dynamics

The different inhibitory mechanisms of BMS-538305 and Saxagliptin translate into distinct effects on the conformation and dynamics of the DPP-IV enzyme's catalytic site.

For BMS-538305 , while major global conformational changes are not expected, its binding does impart distinct changes to the dynamics of the catalytic site. Research suggests that the non-covalent binding of BMS-538305 may "tighten up" the active site. nih.gov This suggests a subtle conformational adjustment localized to the active site, distinct from the geometric changes induced by Saxagliptin's covalent bonding. Nuclear Magnetic Resonance (NMR) studies support this, revealing that the chemical environment of the catalytic histidine (H740) is perturbed differently by the binding of Saxagliptin versus BMS-538305. nih.gov This indicates that even without covalent modification, BMS-538305 binding directly influences the state and dynamics of the enzyme's catalytic machinery.

FeatureEffect of SaxagliptinEffect of BMS-538305
Overall Enzyme ConformationNo significant conformational change induced. vetmeduni.ac.atNo significant global conformational change reported; effects are localized to the active site. nih.gov
Catalytic Site GeometryForms a stable, trigonal covalent imidate adduct with Ser630, significantly altering active site geometry. nih.govNo covalent modification; induces a "tightening" of the active site through non-covalent forces. nih.gov
Catalytic Triad InteractionDirectly involves Ser630 and His740 in a mechanism-based covalent inhibition. nih.govnih.govInteracts non-covalently with active site residues, including His740, but does not require Ser630 nucleophilicity. nih.gov
Binding Enthalpy (ΔH)High observed binding enthalpy, reflecting the energy of covalent bond formation. nih.govLower observed binding enthalpy compared to Saxagliptin, consistent with non-covalent interactions. nih.gov

Preclinical Pharmacological Efficacy of Bms 538305 Hcl

In Vitro Pharmacological Studies

In vitro studies are the first step in determining a compound's specific biological activity and mechanism of action. For a DPP-IV inhibitor like BMS-538305 HCl, these laboratory-based assays quantify its potency and selectivity for its target enzyme.

The activity of this compound has been characterized using various biochemical and cell-based assays designed to measure its binding affinity and inhibitory effect on the DPP-IV enzyme. Cell-based assays are critical for confirming that a compound can access and interact with its target in a cellular environment. nih.gov

Research has identified BMS-538305 as a potent DPP-IV inhibitor with an inhibition constant (Ki) in the nanomolar range. Specifically, one study reported a Ki of 10 ± 3 nM. nih.gov Further characterization using isothermal titration calorimetry (ITC), a technique that measures the heat changes associated with molecular interactions, demonstrated tight binding of BMS-538305 to DPP-IV. In experiments with a mutant form of human DPP-IV (DPP-IVH740Q), BMS-538305 exhibited a dissociation constant (Kd) of 6.4 ± 2.2 nM. nih.gov

Notably, BMS-538305 is an analog of saxagliptin (B632) but lacks the nitrile group. nih.gov This structural difference is significant. While saxagliptin's binding involves the formation of a covalent bond with the serine residue (S630) in the DPP-IV active site, BMS-538305's binding is not dependent on this interaction. This was demonstrated in studies where a mutation of the active site serine to alanine (B10760859) (S630A) abolished saxagliptin binding but did not perturb the binding of BMS-538305. nih.gov This indicates a non-covalent, yet still high-affinity, binding mechanism for BMS-538305.

Interactive Table 1: In Vitro Activity of BMS-538305

ParameterMethodTargetValueReference
Inhibition Constant (Ki)Enzyme Inhibition AssayDPP-IV10 ± 3 nM nih.gov
Dissociation Constant (Kd)Isothermal Titration Calorimetry (ITC)DPP-IVH740Q Mutant6.4 ± 2.2 nM nih.gov

By potently inhibiting DPP-IV, this compound modulates the activity of several key peptide hormones and chemokines, thereby influencing their downstream signaling pathways. DPP-IV is responsible for the inactivation of incretin (B1656795) hormones and other important signaling molecules. ebi.ac.uknih.gov

The primary substrates of DPP-IV include Glucagon-Like Peptide-1 (GLP-1) and Stromal Cell-Derived Factor-1 (SDF-1α). nih.gov

GLP-1 Pathway: DPP-IV inhibition prevents the degradation of active GLP-1. nih.gov This leads to increased circulating levels of the hormone, which in turn potentiates glucose-dependent insulin (B600854) secretion from pancreatic beta cells. This is a central mechanism for the glucose-lowering effects of DPP-IV inhibitors. scribd.com

SDF-1α/CXCR4 Axis: DPP-IV inactivates SDF-1α by cleaving it at its N-terminus. nih.gov By inhibiting this cleavage, compounds like BMS-538305 increase the levels of active SDF-1α. This chemokine plays a crucial role in the mobilization and homing of endothelial progenitor cells (EPCs) to sites of injury via its receptor, CXCR4. nih.gov Enhancing the SDF-1α/CXCR4 axis is associated with promoting angiogenesis and tissue repair, particularly in ischemic conditions. nih.gov

Interactive Table 2: Downstream Effects of DPP-IV Inhibition by this compound

SubstratePathwayEffect of InhibitionBiological OutcomeReference
GLP-1Incretin SignalingIncreased active GLP-1 levelsEnhanced glucose-dependent insulin release nih.govscribd.com
SDF-1αChemokine SignalingIncreased active SDF-1α levelsPromotion of EPC mobilization and angiogenesis nih.gov

Evaluation of this compound Activity in Cell-Based Assays

In Vivo Efficacy Studies in Animal Models

In vivo studies in relevant animal models are essential to confirm that the in vitro potency of a compound translates into pharmacological efficacy within a complex biological system. googleapis.com

A variety of animal models are employed to evaluate the efficacy of DPP-IV inhibitors. These models can be broadly categorized as genetic models and induced-disease models. scribd.comgoogleapis.com

Genetic Models: These include animals with a natural or engineered lack of DPP-IV function. The Fischer 344 rat strain has a naturally occurring inactivating mutation in the DPP-IV gene. scribd.com Additionally, DPP-IV knockout mice (Dpp4-/-) have been created through targeted gene inactivation. scribd.com These models are invaluable for studying the direct physiological consequences of absent DPP-IV activity, which helps validate the mechanism of pharmacological inhibitors. Studies in these models show improved glucose tolerance and increased levels of active GLP-1. scribd.com

Induced-Disease Models: To test therapeutic potential, DPP-IV inhibitors are studied in animal models that mimic human diseases. For metabolic diseases, models of type 2 diabetes, such as rats or mice with diet-induced obesity or streptozotocin-induced diabetes, are common. google.com For cardiovascular applications, models of myocardial infarction, heart failure, or peripheral limb ischemia are used to assess the impact of DPP-IV inhibition on tissue repair and neovascularization. nih.govnih.gov

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and produced a biological effect. nih.gov In animal studies of DPP-IV inhibitors, a range of endpoints and biomarkers are used to quantify efficacy.

Metabolic Biomarkers: Key endpoints include the measurement of plasma DPP-IV activity to confirm target engagement. Downstream metabolic effects are assessed by measuring levels of active GLP-1, plasma insulin, and blood glucose, often in the context of an oral glucose tolerance test (OGTT). scribd.comgoogle.com

Cardiovascular and Inflammatory Biomarkers: In models of cardiovascular disease, efficacy can be measured by infarct size, cardiac function, and blood flow recovery in ischemic tissues. nih.govnih.gov Key biomarkers include circulating levels of intact SDF-1α and the number of circulating endothelial progenitor cells. nih.gov In models of inflammation, levels of pro-inflammatory cytokines such as TNF-α and IL-1β can serve as important biomarkers of drug effect.

Interactive Table 3: Common Pharmacodynamic Endpoints for DPP-IV Inhibitors in Animal Studies

Therapeutic AreaEndpoint/BiomarkerPurposeReference
MetabolismPlasma DPP-IV ActivityConfirm target inhibition google.com
MetabolismActive GLP-1 LevelsMeasure direct pharmacodynamic effect scribd.com
MetabolismGlucose Tolerance (OGTT)Assess overall anti-hyperglycemic efficacy scribd.com
CardiovascularInfarct Size / Blood FlowEvaluate tissue protection and revascularization nih.govnih.gov
CardiovascularCirculating SDF-1α LevelsConfirm mechanism of vascular repair nih.govgoogle.com
InflammationPro-inflammatory Cytokines (e.g., TNF-α)Assess anti-inflammatory activity

The ultimate goal of preclinical research is to predict how a drug will perform in humans. The findings from in vitro and animal studies with DPP-IV inhibitors have shown significant translational potential. The consistent observation that inhibiting DPP-IV leads to improved glucose homeostasis in various animal models provided a strong rationale for the development of this drug class for type 2 diabetes. scribd.comgoogle.com

Furthermore, the preclinical evidence demonstrating that DPP-IV inhibition enhances the SDF-1α/CXCR4 signaling axis and promotes angiogenesis has opened up broader therapeutic possibilities. nih.gov These findings suggest that the efficacy of compounds like this compound may extend beyond glycemic control to cardiovascular protection and tissue regeneration. nih.govnih.gov The ability to use biomarkers such as active GLP-1 and SDF-1α in both preclinical models and human clinical trials allows for a more direct translation of pharmacodynamic effects, strengthening the bridge between animal efficacy and human therapeutic potential. google.comnih.gov The report that BMS-538305 exhibited robust pharmacodynamic efficacy in humans further supports the strong translational value of the preclinical models used to characterize its activity. scribd.com

Synthetic Chemistry and Structure Activity Relationship Sar of Bms 538305 Hcl

Chemical Structural Features of BMS-538305 HCl

This compound possesses a unique and complex molecular structure, characterized by two principal moieties that are crucial for its biological activity: the 2-azabicyclo[3.1.0]hexane core and the 3-hydroxyadamantane group. clinicsearchonline.orgtargetmol.cn The systematic IUPAC name for this compound is (1S,5R)-2-[(2S)-amino(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane, monohydrochloride. medkoo.com

The 2-azabicyclo[3.1.0]hexane is a conformationally rigid bicyclic amine. lookchem.comnih.gov This rigid structure is a key feature in the design of various DPP-IV inhibitors. lookchem.comresearchgate.net The constrained nature of this bicyclic system helps to properly orient the rest of the molecule within the active site of the DPP-IV enzyme, contributing to a high binding affinity. The introduction of this conformationally restricted moiety at the P2 region of cyanopyrrolidine-based inhibitors has been explored to develop novel and potent DPP-IV inhibitors. lookchem.comresearchgate.net

The adamantane (B196018) group is a bulky, lipophilic, three-dimensional cage-like hydrocarbon. In this compound, a hydroxyl group is attached at the 3-position of the adamantane cage. clinicsearchonline.orgtargetmol.cn This 3-hydroxyadamantane moiety plays a significant role in the molecule's interaction with the DPP-IV enzyme. nih.gov The adamantane portion itself makes extensive hydrophobic interactions with aromatic amino acid residues within the enzyme's active site, such as phenylalanine and tyrosine. nih.gov The hydroxyl group can form a hydrogen bond, further anchoring the inhibitor to the enzyme. nih.gov This combination of hydrophobic and hydrogen-bonding interactions is a critical determinant of the inhibitor's potency.

The 2-Azabicyclo[3.1.0]hexane Core Moiety

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound and related compounds involves the construction of its key fragments and their subsequent coupling.

The synthesis of this compound is closely related to that of Saxagliptin (B632), another potent DPP-IV inhibitor. clinicsearchonline.orgnih.gov A key step in the synthesis is the amide coupling of the two main fragments: the chiral adamantyl amino acid derivative and the 2-azabicyclo[3.1.0]hexane core. researchgate.net The synthesis of Saxagliptin, for instance, involves the coupling of (S)-N-Boc-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. researchgate.net A notable aspect of the synthesis is the removal of the nitrile group from a Saxagliptin-like precursor to yield BMS-538305. pageplace.describd.com

The stereochemistry of the adamantylglycine fragment is crucial for the biological activity of these inhibitors. Asymmetric synthesis methods are therefore employed to produce the desired enantiomer. One approach involves the use of enzymes, such as phenylalanine dehydrogenase, for the reductive amination of a keto acid precursor to the corresponding chiral amino acid. researchgate.netgoogle.com This biocatalytic method can provide high enantiomeric purity. scribd.com

Key Synthetic Intermediates and Reaction Pathways

Elucidation of Structure-Activity Relationships (SAR) for Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The study of structure-activity relationships has been instrumental in the design and optimization of this compound and its analogs as DPP-IV inhibitors. targetmol.cnCurrent time information in Bangalore, IN. A key finding is the significant impact of the different structural components on binding affinity and selectivity.

BMS-538305 is an analog of Saxagliptin, lacking the nitrile group. nih.gov While Saxagliptin forms a covalent bond with the catalytic serine (S630) in the DPP-IV active site, BMS-538305 binds non-covalently. medchemexpress.comnih.gov This difference in binding mode is reflected in their potencies, with Saxagliptin being more potent. nih.gov

Studies with mutant forms of the DPP-IV enzyme have further clarified the roles of specific amino acid residues. For example, while Saxagliptin's binding is significantly weakened by the mutation of the catalytic serine to alanine (B10760859) (S630A), the binding of BMS-538305 is only minimally affected. nih.gov This confirms the non-covalent binding mode of BMS-538305 and highlights the importance of the nitrile group in Saxagliptin for covalent complex formation. nih.gov

The SAR for the non-nitrile series, to which BMS-538305 belongs, is described as narrow, meaning that even small structural modifications can lead to a significant loss of activity. scribd.comscribd.com This indicates a highly specific and optimized interaction between BMS-538305 and the DPP-IV active site.

The following table summarizes the key structural features and their roles in DPP-IV inhibition:

Structural MoietyKey FeatureRole in DPP-IV Inhibition
2-Azabicyclo[3.1.0]hexane Core Conformationally rigidOrients the molecule in the active site, enhancing binding affinity. lookchem.comresearchgate.net
3-Hydroxyadamantane Moiety Bulky, lipophilic cage with a hydroxyl groupForms hydrophobic interactions with aromatic residues and a hydrogen bond, anchoring the inhibitor. nih.gov

The table below presents a comparison of the binding affinities of Saxagliptin and BMS-538305 to wild-type and mutant DPP-IV, illustrating the impact of the nitrile group on the mechanism of inhibition.

CompoundDPP-IV MutantBinding Affinity (Kd, nM)
SaxagliptinWild-Type~0.5 (Ki)
BMS-538305Wild-Type14 ± 3
SaxagliptinS630ANo observable binding
BMS-538305S630A31 ± 11
SaxagliptinH740Q> 1000
BMS-538305H740Q6.4 ± 2.2

Data sourced from studies on DPP-IV inhibitor binding. nih.gov

Identification of Structural Determinants for Potency and Selectivity

The potency and selectivity of BMS-538305, a dipeptidyl peptidase IV (DPP-IV) inhibitor, are defined by specific structural features identified through extensive research. medkoo.comtargetmol.com The core structure of the molecule is a complex scaffold featuring a 2-aza-bicyclo[3.1.0]hexane system linked to a 3-hydroxy-adamantane group. ontosight.ai This unique architecture is critical for its interaction with the target enzyme. ontosight.ai

Structure-activity relationship (SAR) studies have elucidated that the steric and lipophilic bulk at the P2 position of the inhibitor is a primary determinant of its in vitro potency. scribd.com A significant finding was observed with compounds incorporating bulkier hydrophobic groups in the P2 side-chain. scribd.com For instance, the incorporation of a bulky adamantyl group was shown to significantly enhance potency. scribd.com This is exemplified by comparing the potency of BMS-538305 with other compounds in the series. scribd.comethernet.edu.et

Another key structural element is the cyclopropyl (B3062369) fusion on the pyrrolidine (B122466) ring, creating a methano-nitrilopyrrolidine chemotype. scribd.com This cis-4,5-methano core favorably preserves the molecule's conformation for binding. scribd.com The combination of the bulky P2 side-chain and the fused cyclopropyl ring was found to work cooperatively to increase the compound's conformational stability. scribd.com

Table 1: Impact of P2 Side-Chain on Inhibitor Potency

Compound P2 Side-Chain Potency (Ki)
Compound 34 Adamantyl 0.9 nM scribd.com

| BMS-538305 | 3-hydroxy-adamantyl | 10 nM ethernet.edu.et |

This table illustrates the high potency achieved with bulky adamantyl groups in the P2 position.

Rational Design Principles Derived from Comprehensive Structure-Activity Relationship (SAR) Studies

The development of BMS-538305 was guided by rational drug design principles stemming from comprehensive SAR studies on a series of DPP-IV inhibitors, including the clinical candidate saxagliptin. scribd.comethernet.edu.et A central strategy in the design of BMS-538305 involved the "wholesale removal" of the nitrile "warhead" present in its parent compound, saxagliptin. ethernet.edu.et This deliberate modification transformed the inhibitor from a covalent-binding agent to a potent, non-covalent, reversible competitive inhibitor. ethernet.edu.et

This design choice was significant because it led to a compound, BMS-538305, that was found to be completely stable in solution, a desirable characteristic for a drug candidate. scribd.comscribd.com Despite the removal of the reactive nitrile group, the compound maintained high potency, with a reported Ki value of 10 nM. ethernet.edu.et This demonstrated that strong binding could be achieved without covalent bond formation, relying instead on the optimized shape and functional group arrangement of the molecule within the enzyme's active site. ethernet.edu.et

The SAR studies that informed this design highlighted several key principles:

Conformational Stability: The fusion of a cyclopropyl ring onto the pyrrolidine core was a critical design element that enhanced conformational stability. scribd.com

Active Site Displacement: X-ray crystallography studies of the parent compound, saxagliptin, revealed that its methano ring displaces water molecules from the active site that would otherwise be required for hydrolysis. scribd.com This insight into the binding mode likely influenced the retention of this feature in subsequent designs like BMS-538305. scribd.com

P2 Group Optimization: A clear trend emerged showing that increasing the steric bulk of the P2 side-chain enhanced in vitro potency. scribd.com

Ultimately, BMS-538305 was nominated as a back-up development candidate due to its excellent potency and solution stability. scribd.comscribd.com However, it was later suspended from further development because it did not demonstrate clear superiority over saxagliptin. scribd.comscribd.com

Table of Mentioned Compounds

Compound Name
This compound
Dapagliflozin
Muraglitazar

Advanced Research Perspectives and Methodological Considerations

Integration of Computational Approaches in BMS-538305 HCl Research

The investigation of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like this compound has significantly benefited from the integration of computational methods. These in silico techniques provide profound insights into the molecular interactions that govern the efficacy and selectivity of such inhibitors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their protein targets. mdpi.com In the context of DPP-IV inhibitors, these methods elucidate the specific interactions between the inhibitor and the active site of the DPP-IV enzyme. mdpi.comtandfonline.com

Molecular docking studies help in predicting the binding orientation of an inhibitor within the DPP-IV active site. mdpi.com For instance, research on various DPP-IV inhibitors has shown that interactions with key residues such as Glu205, Glu206, Tyr547, Trp629, Ser630, and His740 are crucial for strong binding. nih.gov The nitrile group of some inhibitors, for example, forms a covalent attachment with the serine residue (S630) in the enzyme's active site, a mechanism that can be explored through docking simulations. medchemexpress.com

Following docking, molecular dynamics simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. mdpi.commdpi.com Parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are analyzed to confirm the stability of the inhibitor within the binding pocket. tandfonline.comnih.gov These simulations have been instrumental in understanding how structural modifications to an inhibitor can enhance its binding affinity and conformational stability. tandfonline.comscribd.com

Table 1: Key Amino Acid Residues in DPP-IV Active Site Involved in Inhibitor Binding

ResidueType of InteractionSignificance
Glu205, Glu206Hydrogen BondingPrimary amine interaction point. nih.gov
Ser630Covalent/Hydrogen BondingCatalytic residue, forms key interactions. nih.govmedchemexpress.com
Tyr547Hydrogen BondingContributes to binding affinity. nih.gov
Phe357π-π StackingEnhances ligand bioactivity. mdpi.com
Arg125, Arg358Hydrogen BondingImportant for stabilizing the complex. mdpi.com
Tyr662, Tyr666π-π StackingInteracts with aromatic moieties of inhibitors. nih.govnih.gov

This table is generated based on findings from multiple computational studies on DPP-IV inhibitors.

In Silico Predictions of Inhibitor Binding Affinity and Selectivity

Computational methods are also employed to predict the binding affinity and selectivity of inhibitors before their synthesis and experimental testing. nih.gov Techniques like quantitative structure-activity relationship (QSAR) studies help in correlating the chemical structure of a compound with its biological activity. eurekaselect.com By analyzing a series of compounds, QSAR models can predict the potency of new, unsynthesized molecules.

The prediction of binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical step in drug discovery. nih.gov While experimental methods provide accurate measurements, computational predictions offer a high-throughput and cost-effective way to screen large libraries of compounds. nih.gov Machine learning-based models, trained on datasets of known inhibitors and their affinities, are increasingly being used for this purpose. nih.gov

Selectivity is another crucial aspect, as off-target inhibition can lead to undesirable side effects. acs.org For DPP-IV inhibitors, it is important to assess their selectivity against other related proteases like DPP8 and DPP9. acs.orgdiabetesjournals.org Computational approaches can help in predicting the binding poses and affinities of an inhibitor to these off-target enzymes, thereby guiding the design of more selective compounds.

Novel Investigative Techniques in Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Research

The development and characterization of DPP-IV inhibitors are supported by a range of advanced analytical and screening methodologies. These techniques are essential for understanding the mechanism of action and for discovering new chemical entities with therapeutic potential.

Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools for the structural and mechanistic characterization of DPP-IV inhibitors. mdpi.comoatext.com

NMR Spectroscopy: Both 1H and 13C NMR are used to confirm the chemical structure of synthesized inhibitors like this compound. nih.govmdpi.comresearchgate.net NMR can also provide insights into the binding mode of an inhibitor to the DPP-IV enzyme by observing changes in the chemical shifts of the protein or the ligand upon complex formation. acs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of new compounds. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify and sequence DPP-IV inhibitory peptides from complex biological samples. mdpi.comresearchgate.netnih.gov Furthermore, mass spectrometry can be used in kinetic studies to monitor the enzymatic reaction and determine the inhibitory potency of a compound. acs.org

Table 2: Application of Advanced Spectroscopic Methods in DPP-IV Inhibitor Research

TechniqueApplicationInformation Obtained
NMR Spectroscopy Structural ElucidationConfirmation of chemical structure of inhibitors. nih.govmdpi.com
Binding StudiesIdentification of inhibitor-protein interaction sites. acs.org
Mass Spectrometry Molecular Weight DeterminationAccurate mass and elemental composition. nih.gov
Peptide SequencingIdentification of novel inhibitory peptides. mdpi.comresearchgate.netnih.gov
Kinetic AnalysisDetermination of inhibitor potency (IC50 values). acs.org

This table summarizes the primary uses of NMR and Mass Spectrometry in the study of DPP-IV inhibitors.

High-Throughput Screening Methodologies for Related Chemical Entities

High-throughput screening (HTS) is a crucial technology in the search for novel DPP-IV inhibitors. researchgate.net HTS allows for the rapid screening of large compound libraries to identify "hits" that can be further optimized into lead compounds. eurekaselect.comnih.gov

These assays are typically fluorescence-based, using a fluorogenic substrate that releases a fluorescent molecule upon cleavage by DPP-IV. abcam.comnih.gov The presence of an inhibitor reduces the rate of cleavage, leading to a decrease in the fluorescent signal. abcam.com Such assays can be performed in a multi-well plate format, enabling the simultaneous testing of thousands of compounds. researchgate.netnih.gov

Several HTS methods have been developed, some using recombinant human DPP-IV and others using human plasma as the enzyme source. researchgate.netnih.gov The use of human plasma can be a more cost-effective alternative and provides a more physiologically relevant environment for the assay. nih.gov The development of novel and sensitive fluorescent probes continues to improve the efficiency and accuracy of HTS for DPP-IV inhibitors. researchgate.netnih.gov

Unexplored Biological Implications of Dipeptidyl Peptidase IV (DPP-IV) Inhibition by this compound

While the primary therapeutic application of DPP-IV inhibitors is in the management of type 2 diabetes through the regulation of incretin (B1656795) hormones like GLP-1 and GIP, the ubiquitous nature of DPP-IV suggests that its inhibition could have broader biological consequences that are yet to be fully explored. tandfonline.commdpi.com

DPP-IV is a multifunctional protein that acts as a cell-surface protease and is involved in various physiological processes beyond glucose homeostasis. tandfonline.com It is also known as CD26, a marker for activated T-cells, and plays a role in the immune system. diabetesjournals.orgtandfonline.com DPP-IV can cleave a variety of substrates, including chemokines, neuropeptides, and other peptide hormones, thereby modulating their activity. tandfonline.com

The long-term consequences of DPP-IV inhibition on these other substrates are not yet fully understood. mdpi.com For instance, the role of DPP-IV in immune function raises questions about the potential immunomodulatory effects of its inhibitors. diabetesjournals.org While some studies have investigated the effects of DPP-IV inhibitors on immune cells, more research is needed to fully elucidate these interactions. diabetesjournals.org

Furthermore, the discovery that some DPP-IV inhibitors can cross the blood-brain barrier opens up the possibility of neurological effects. The impact of DPP-IV inhibition on neuropeptides in the central nervous system is an area that warrants further investigation. The potential for both beneficial and adverse effects in these unexplored areas highlights the importance of continued research into the broader biological implications of DPP-IV inhibition by compounds such as this compound.

Potential Modulatory Effects on Other Enzyme Families or Signaling Pathways

While this compound is recognized as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a comprehensive understanding of its broader pharmacological profile requires investigation into its potential off-target activities. gardp.org Off-target effects, which occur when a drug interacts with molecules other than its intended target, can lead to unforeseen side effects or, in some cases, novel therapeutic applications. gardp.org

A key area of investigation is the selectivity of this compound against other members of the DPP family and unrelated serine proteases. The development of DPP-IV inhibitors has highlighted the importance of selectivity to ensure an optimal safety profile. diabetesjournals.org For instance, inhibition of the closely related enzymes DPP8 and DPP9 has been associated with toxicities in preclinical studies. diabetesjournals.org Although BMS-538305 is characterized as a selective DPP-IV inhibitor, detailed comparative studies are essential to quantify its inhibitory activity against a broad panel of related enzymes. targetmol.commedkoo.com

Isothermal titration calorimetry (ITC) and thermal stability enhancement studies have been employed to compare the binding of BMS-538305 to wild-type DPP-IV and its mutants. nih.gov These studies revealed that while the presence of a nitrile group in similar compounds like saxagliptin (B632) is crucial for covalent binding to the serine residue (S630) in the active site of DPP-IV, BMS-538305, which lacks this group, still binds tightly to both the wild-type and the S630A mutant of DPP-IV. nih.gov This suggests a different binding mechanism that is less dependent on this specific covalent interaction. nih.gov

Further research should extend to other enzyme families that could be modulated by this compound. The cytochrome P450 (CYP450) family of enzymes, crucial for the metabolism of a vast array of drugs and endogenous compounds, represents a significant area for investigation. mdpi.comnih.gov Inhibition or induction of CYP450 enzymes can lead to drug-drug interactions, altering the pharmacokinetic and pharmacodynamic properties of co-administered therapies. criver.com In vitro assays using human liver microsomes or recombinant CYP enzymes are standard methods to evaluate these potential interactions. mdpi.comcriver.com Similarly, the potential for this compound to interact with UDP-glucuronosyltransferases (UGTs), another major family of drug-metabolizing enzymes, warrants investigation to fully characterize its drug-drug interaction potential. criver.com

Table 1: Investigational Approaches for Off-Target Activity of this compound

Enzyme/Pathway Family Investigational Method Rationale
Dipeptidyl Peptidase (DPP) Family (e.g., DPP8, DPP9) In vitro inhibition assays (IC50 determination) To assess selectivity and potential for off-target toxicities associated with non-selective DPP inhibition. diabetesjournals.org
Serine Proteases Broad panel enzymatic screening To identify any unintended inhibitory activity against other serine proteases.
Cytochrome P450 (CYP) Enzymes In vitro assays with human liver microsomes or recombinant CYP isoforms To evaluate the potential for drug-drug interactions through inhibition or induction of drug metabolism. mdpi.comcriver.com
UDP-glucuronosyltransferases (UGTs) In vitro UGT inhibition and induction assays To assess the potential for altered drug clearance and drug-drug interactions via the glucuronidation pathway. criver.com
Kinase Panels Kinase activity screening assays To explore potential modulation of signaling pathways regulated by kinases.

Broadening the Scope of Preclinical Efficacy Models for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Preclinical evaluation of DPP-IV inhibitors like this compound has traditionally relied on various animal models of diabetes to demonstrate efficacy. diabetesjournals.org These models, including Zucker fatty rats and ob/ob mice, have been instrumental in establishing the glucose-lowering effects of this class of drugs. acs.orgresearchgate.net The primary mechanism of action involves the stabilization of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-dependent insulin (B600854) secretion and reduced glucagon (B607659) levels. diabetesjournals.orgnih.gov

To build a more comprehensive preclinical profile, the scope of efficacy models should be broadened to explore the full therapeutic potential of DPP-IV inhibition. Preclinical studies have already indicated that the benefits may extend beyond glycemic control to include improvements in β-cell function and preservation of β-cell mass. nih.gov Long-term studies in diabetic animal models can provide further insights into these protective effects. glucagon.com

Furthermore, investigating the effects of DPP-IV inhibitors in models of other metabolic and cardiovascular conditions is a logical next step. Given the widespread expression and diverse functions of DPP-IV, its inhibition may have pleiotropic effects. For example, combining DPP-IV inhibitors with other antidiabetic agents, such as α-glucosidase inhibitors, has shown additive effects on glucose lowering and GLP-1 levels in preclinical experiments. glucagon.com

Recent research has also highlighted the importance of local intestinal DPP-IV inhibition. Studies using low doses of sitagliptin (B1680988) in mice demonstrated significant glucoregulation by inhibiting DPP-IV activity selectively in the intestinal mucosa, without affecting systemic circulation. glucagon.com This suggests that preclinical models should be designed to differentiate between local and systemic effects of DPP-IV inhibitors.

Table 2: Expanded Preclinical Models for DPP-IV Inhibitors

Model Type Specific Model Example Research Focus Key Endpoints
Type 2 Diabetes Zucker diabetic fatty (ZDF) rats, db/db mice Long-term glycemic control, β-cell function and survival HbA1c, plasma glucose, insulin levels, β-cell mass and apoptosis. researchgate.netglucagon.com
Cardiovascular Complications Models of atherosclerosis, hypertension, or myocardial infarction Cardioprotective effects Blood pressure, plaque formation, cardiac function.
Renal Complications Models of diabetic nephropathy Reno-protective effects Albuminuria, glomerular filtration rate, kidney histology.
Neurological Disorders Models of neurodegenerative diseases Neuroprotective potential Cognitive function, neuronal survival, inflammatory markers.
Inflammatory Conditions Models of inflammatory bowel disease or arthritis Anti-inflammatory effects Inflammatory cytokines, disease activity scores.

Q & A

Q. What is the mechanism of action of BMS-538305 HCl as a DPP-IV inhibitor, and how is its potency quantified experimentally?

this compound inhibits dipeptidyl peptidase IV (DPP-IV) by competitively binding to the enzyme's active site, as evidenced by its Ki value of 10 nM in vitro . Potency is typically quantified using enzyme inhibition assays under controlled pH conditions (e.g., pH 7.4 buffer), where changes in catalytic activity are measured via spectrophotometric or fluorometric methods. The compound’s binding affinity can also be assessed using nuclear magnetic resonance (NMR) to detect δ-value shifts in enzyme-inhibitor complexes, as demonstrated in wild-type and mutant DPP-IV studies .

Q. What experimental parameters are critical for replicating DPP-IV inhibition assays with this compound?

Key parameters include:

  • Enzyme purity and concentration : Use recombinant DPP-IV with validated activity.
  • Buffer conditions : Maintain pH 7.4 to mimic physiological stability and prevent intramolecular cyclization of the inhibitor .
  • Inhibitor solubility : Pre-dissolve this compound in dimethyl sulfoxide (DMSO) to ensure homogeneity.
  • Control groups : Include saxagliptin as a reference inhibitor and mutants (e.g., S630A, Y547Q) to validate binding specificity .

Q. How do structural modifications to this compound impact its inhibitory activity?

Structural-activity relationship (SAR) studies reveal that even minor modifications (e.g., removal of the nitrile group) drastically reduce potency. For example, BMS-538305 itself lacks the nitrile moiety present in saxagliptin but retains high affinity (Ki = 10 nM). However, further alterations, such as alkyl substitutions, lead to "precipitous drops" in activity, highlighting the narrow SAR of this series .

Advanced Research Questions

Q. How can researchers address inconsistencies in binding affinity data for this compound across DPP-IV mutants?

Discrepancies in δ-values (e.g., S630A mutant: Δδ = +1.08 ppm with saxagliptin vs. +1.04 ppm with BMS-538305) suggest differential binding mechanisms. To resolve these:

  • Perform site-directed mutagenesis to isolate residues critical for inhibitor interaction (e.g., Ser630, His740).
  • Use NMR titration experiments to map chemical shift perturbations (CSPs) and identify binding hotspots.
  • Apply molecular dynamics simulations to model inhibitor-enzyme interactions and validate experimental observations .

Q. What methodologies are recommended for assessing the solution stability of this compound in long-term studies?

  • pH-dependent stability assays : Incubate the compound in buffers across a pH range (e.g., 3.0–9.0) and monitor degradation via high-performance liquid chromatography (HPLC).
  • Accelerated stability testing : Expose samples to elevated temperatures (e.g., 40°C) and analyze degradation kinetics.
  • Mass spectrometry (MS) : Identify degradation products and pathways, particularly intramolecular cyclization byproducts common in nitrilo-pyrrolidine analogs .

Q. How can researchers optimize this compound’s pharmacokinetic profile while retaining potency?

  • Prodrug strategies : Modify the terminal amine to enhance bioavailability while ensuring enzymatic cleavage in vivo.
  • Co-crystallization studies : Resolve DPP-IV–inhibitor complexes to guide rational design of derivatives with improved binding entropy.
  • In vivo efficacy models : Use diabetic rodent models to correlate plasma stability (t1/2) with pharmacodynamic outcomes (e.g., glucose-lowering effects) .

Q. What statistical approaches are suitable for analyzing titration data in studies comparing this compound with other inhibitors?

  • First- and second-derivative analysis : Identify titration endpoints by locating maxima in ΔpH/ΔV (first derivative) or zero-crossing points in Δ²pH/ΔV² (second derivative) .
  • Multivariate regression : Account for variables like ionic strength and temperature when comparing inhibitor potencies across assays.
  • Error propagation models : Quantify uncertainties in Ki calculations due to instrument noise or buffer variability .

Methodological Best Practices

Q. How should researchers document synthetic and analytical procedures for this compound to ensure reproducibility?

  • Synthesis protocols : Specify reaction conditions (solvent, temperature, catalysts) and purification methods (e.g., column chromatography gradients).
  • Characterization data : Report ¹H/¹³C NMR shifts, high-resolution MS spectra, and HPLC purity (>95%).
  • Negative controls : Include stability data for analogs prone to degradation (e.g., nitrile-containing derivatives) .

Q. What strategies mitigate bias in SAR studies of this compound derivatives?

  • Blinded assays : Conduct enzyme inhibition tests without prior knowledge of compound structures.
  • Dose-response validation : Replicate IC50 measurements across independent labs.
  • Public data deposition : Share raw NMR and crystallography data in repositories like Zenodo to enable third-party validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-538305 HCl
Reactant of Route 2
BMS-538305 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.